Cilazaprilat is the active metabolite of cilazapril, a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, cilazapril is rapidly metabolized in the liver to cilazaprilat; cilazaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Cilazaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Cilazaprilat
CAS No.: 90139-06-3
Cat. No.: VC21346781
Molecular Formula: C20H27N3O5
Molecular Weight: 389.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 90139-06-3 |
---|---|
Molecular Formula | C20H27N3O5 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | (4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
Standard InChI | InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 |
Standard InChI Key | UVAUYSRYXACKSC-ULQDDVLXSA-N |
Isomeric SMILES | C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
SMILES | C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES | C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | 223-225°C |
Chemical Properties and Structure
Cilazaprilat is chemically characterized as (1S,9S)-9-[[(1S)-1-Carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a] diazepine-1-carboxylic acid. It has a specific molecular structure that contributes to its potent ACE inhibitory activity.
Basic Chemical Characteristics
Cilazaprilat possesses distinct chemical properties that define its physicochemical behavior and biological activity. These characteristics are summarized in Table 1.
Table 1: Chemical Properties of Cilazaprilat
The molecular structure of cilazaprilat includes functional groups strategically positioned to interact with the active site of angiotensin-converting enzyme, which accounts for its high specificity and potency .
Structural Identifiers
Cilazaprilat can be characterized using various structural identifiers, which facilitate its identification and analysis in chemical databases and literature:
-
InChIKey: UVAUYSRYXACKSC-ULQDDVLXSA-N
-
SMILES: C(O)(=O)[C@H]1N2N(CCC1)CCCC@HC2=O
Cilazaprilat is a non-proteinogenic alpha-amino acid that possesses significant bioactivity through its specific chemical structure and stereochemistry .
Pharmacological Properties
Cilazaprilat exhibits exceptional pharmacological properties that position it among the most effective ACE inhibitors in contemporary cardiovascular medicine.
Potency and Specificity
Cilazaprilat demonstrates remarkable potency as an ACE inhibitor, with an IC50 value of 1.9 nM for rabbit lung ACE in vitro. This makes it one of the most potent ACE inhibitors currently available . Studies on a wide range of other enzymes indicate that cilazaprilat's inhibitory action is highly specific to ACE, minimizing off-target effects .
Table 2: Comparative Potency of ACE Inhibitors
ACE Inhibitor | IC50 Value | Relative Potency |
---|---|---|
Cilazaprilat | 1.9 nM | Reference |
Ramiprilat | Similar to cilazaprilat | Equipotent |
Enalaprilat | Higher than cilazaprilat | 1.5× less potent |
The potency of cilazaprilat, defined as the concentration causing 50% ACE inhibition in plasma, is approximately 1 ng/ml . This high potency allows for effective therapeutic outcomes at relatively low doses.
Mechanism of Action
Cilazaprilat functions as a competitive inhibitor of angiotensin-converting enzyme. By binding to the active site of ACE, cilazaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in several beneficial cardiovascular effects:
-
Decreased production of angiotensin II, leading to vasodilation
-
Reduced aldosterone secretion by the adrenal cortex
-
Increased sodium excretion and subsequent water outflow
These mechanisms collectively contribute to the antihypertensive efficacy of cilazaprilat in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of cilazaprilat contributes significantly to its clinical utility and dosing considerations.
Bioactivation and Metabolism
Cilazapril, the parent compound, is a monoethyl ester prodrug that requires bioactivation to cilazaprilat, its active di-acid form. This bioactivation primarily occurs in the liver through enzymatic hydrolysis, resulting in the formation of cilazaprilat, which is responsible for the therapeutic effects .
Half-life and Duration of Action
Cilazaprilat exhibits a terminal half-life of 30 to 50 hours, which is consistent with saturable binding to ACE. This relatively long half-life contributes to prolonged ACE inhibition and sustained therapeutic effects . The rate of recovery of ACE activity after cilazapril administration is slower (5-6% per hour) compared to enalapril (10% per hour), suggesting more durable ACE inhibition with cilazaprilat .
Studies in cats have shown that a single oral dose of cilazapril (0.1 and 0.3 mg/kg) maintains plasma ACE inhibition at ≥50% for up to 18 hours, with peak effects occurring at 2 hours after administration .
Special Populations
The duration of ACE inhibition by cilazaprilat is prolonged in patients with severe chronic renal impairment or hepatic failure. For these patient populations, dose reduction and/or less frequent dosing is recommended to avoid potential adverse effects due to drug accumulation .
Preclinical Studies
Extensive preclinical investigations have established the efficacy and safety profile of cilazaprilat in various animal models.
Studies in Rats
An oral dose of 0.1 mg/kg cilazapril evoked the same maximum degree of plasma ACE inhibition (approximately 76%) in rats as 0.25 mg/kg enalapril. A higher dose of cilazapril (0.25 mg/kg) inhibited plasma ACE by more than 95%, demonstrating dose-dependent effects .
In anaesthetized rats, cilazaprilat was equipotent with ramiprilat and slightly more potent (1.5×) than enalaprilat as an inhibitor of the angiotensin I pressor response .
Daily oral administration of cilazapril (30 mg/kg) to spontaneously hypertensive rats produced a progressive and prolonged (24 hours) antihypertensive response, with a maximum decrease in systolic blood pressure of 110 mm Hg .
Studies in Dogs and Cats
Following intravenous administration to anaesthetized dogs, cilazapril was 2-4.5 times more potent than enalapril as an ACE inhibitor .
In volume-depleted renal hypertensive dogs, cilazapril (10 mg/kg orally twice daily for 3.5 days) progressively decreased blood pressure. The maximum reduction in systolic pressure was 39 ± 6 mm Hg .
In cats, cilazapril (0.1 and 0.3 mg/kg orally) dose-dependently decreased plasma ACE activity and the angiotensin pressor response. Mean arterial pressure was also decreased in a dose-dependent manner, with peak effects observed at 3-4 hours after administration .
Clinical Pharmacology
Clinical studies have confirmed the efficacy and safety of cilazaprilat in human subjects, providing valuable insights into its therapeutic applications.
Cardiovascular Effects
Despite causing arterial vasodilation, cilazaprilat produces only slight increases in heart rate. Studies have shown that cilazapril has no acute effect on cardiovascular reflexes, making it well-tolerated in clinical settings .
Dose-Response Relationship
Clinical studies have established a close and steep correlation between cilazaprilat plasma concentration and ACE inhibition. Short-term studies in hypertensive patients have indicated that more than 90% plasma ACE inhibition is needed to achieve blood pressure reduction .
Various dose-response studies have identified the indirect relationship between dose, plasma concentration, and blood pressure response. The dose producing maximal effect has been determined to be 5 mg .
Drug Interactions and Stability
The stability of cilazaprilat and its potential interactions with other drugs are important considerations for clinical use.
Drug Interactions
Clinical studies have investigated potential interactions between cilazapril/cilazaprilat and other commonly prescribed medications:
-
No clinically relevant interaction has been observed between cilazapril and food or furosemide
-
The effects of hydrochlorothiazide on sodium and chloride excretion are potentiated by cilazapril
-
An additive effect of propranolol and nitrendipine on the blood pressure response to cilazapril has been noted
-
Potential interaction with nonsteroidal anti-inflammatory drugs might occur, potentially reducing the blood pressure-lowering effect of cilazapril
Stability Considerations
Studies on the stability of cilazapril in the presence of hydrochlorothiazide in fixed-dose combinations have been conducted. The degradation of cilazapril in these formulations progresses according to the Prout-Tompkins mathematical degradation model, indicating an autocatalytic reaction .
Environmental factors such as relative humidity (RH) can impact the stability of cilazapril in combination with hydrochlorothiazide. Research has demonstrated specific degradation kinetics at various RH levels (50.9%, 66.5%, and 76.4%) at elevated temperatures (343 K) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume